NMDA Receptor Subtype Inhibition Profile: Broader Subtype Coverage Compared to Clinical Subtype-Selective Antagonists
N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycine inhibits recombinant human NMDA receptor subtypes GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D with IC50 values of 600 nM, 600 nM, 400 nM, and 500 nM, respectively, in whole-cell patch-clamp electrophysiology assays using HEK293 cells [1]. By comparison, the clinical-stage GluN2A-selective antagonist TCN-201 exhibits a >10-fold window between GluN1/GluN2A (pIC50 6.8, ~158 nM) and GluN1/GluN2B (pIC50 <4.3, >50,000 nM) . The relatively flat subtype profile of the target compound distinguishes it from highly subunit-selective antagonists and may offer a different pharmacological fingerprint for probing NMDA receptor biology.
| Evidence Dimension | IC50 value spread across NMDA receptor GluN2 subunits |
|---|---|
| Target Compound Data | GluN2A: 600 nM; GluN2B: 600 nM; GluN2C: 400 nM; GluN2D: 500 nM (Ratio max/min = 1.5) |
| Comparator Or Baseline | TCN-201 (GluN2A-selective antagonist): GluN2A pIC50 6.8 (~158 nM); GluN2B pIC50 <4.3 (>50,000 nM) (Ratio >316) |
| Quantified Difference | Target compound subtype IC50 variation factor = 1.5 vs. comparator factor >316, indicating broad-spectrum versus selective NMDA receptor engagement |
| Conditions | Whole-cell patch-clamp recording in HEK293 cells expressing recombinant human GluN1/GluN2 receptors (target); two-electrode voltage-clamp in Xenopus oocytes (TCN-201, cross-study comparable) |
Why This Matters
A broad, equipotent NMDA subtype profile supports applications where pan-NMDA receptor modulation is desired, contrasting with subtype-selective antagonists that may limit the breadth of target engagement in screening cascades.
- [1] BindingDB BDBM50498430 (ChEMBL CHEMBL3594112). IC50 data for N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycine at GluN1/GluN2A (600 nM), GluN1/GluN2B (600 nM), GluN1/GluN2C (400 nM), GluN1/GluN2D (500 nM). Assay: HEK293 whole-cell patch-clamp. View Source
